molecular formula C9H7BrO2 B159867 5-Bromochroman-3-one CAS No. 132873-53-1

5-Bromochroman-3-one

Cat. No. B159867
M. Wt: 227.05 g/mol
InChI Key: DQEZEDNXYWWKJS-UHFFFAOYSA-N
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Description

5-Bromochroman-3-one is a chemical compound with the molecular formula C9H7BrO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 5-Bromochroman-3-one involves electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .


Molecular Structure Analysis

The molecular structure of 5-Bromochroman-3-one consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass of the molecule is 227.055 Da, and the monoisotopic mass is 225.962936 Da .

Safety And Hazards

The safety data sheet for 5-Bromochroman-3-one indicates that it has acute toxicity when ingested . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

5-bromo-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEZEDNXYWWKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597663
Record name 5-Bromo-2H-1-benzopyran-3(4H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromochroman-3-one

CAS RN

132873-53-1
Record name 5-Bromo-2H-1-benzopyran-3(4H)-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-ethoxycarbonyl-5-bromo-3-chromanone (300 mg, 1 mMol) in methanol (5 mL) and 10% hydrochloric acid (3 mL) was heated at reflux for 2 hours. All of the solid had not dissolved; therefore, trifluoroacetic acid (1 mL) was added, and heating was continued for 18 hours. The reaction mixture was diluted with water and extracted well with diethyl ether. The ether phases were combined, dried over sodium sulfate, and concentrated in vacuo to give a yellow glass. Purification by flash chromatography (1:1 hexane:ether) gave the title compound as a light yellow glass (120 mg, 53%).
Name
2-ethoxycarbonyl-5-bromo-3-chromanone
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53%

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